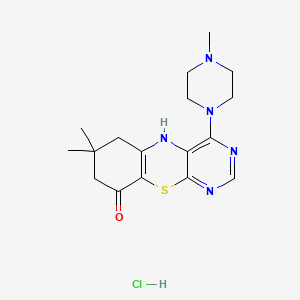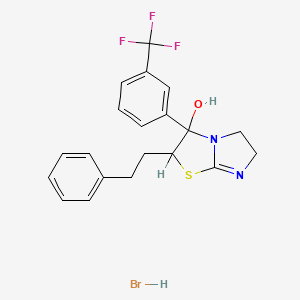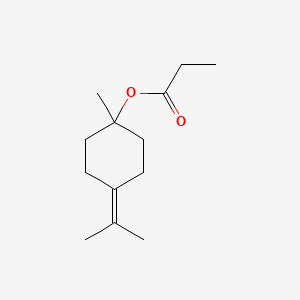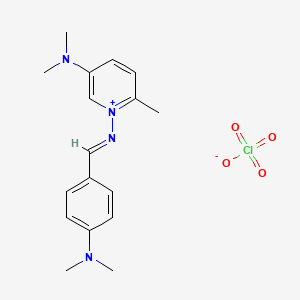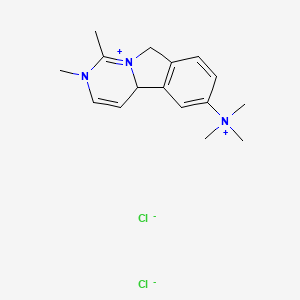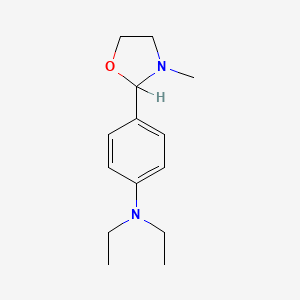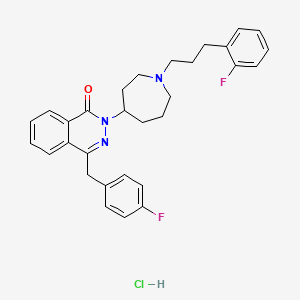
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with fluorophenyl and azepinyl groups. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
Méthodes De Préparation
The synthesis of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization with the fluorophenyl and azepinyl groups. The synthetic routes typically involve:
Formation of the Phthalazinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: This step may involve nucleophilic aromatic substitution reactions using fluorinated benzene derivatives.
Functionalization with Azepinyl Groups: This can be done through reductive amination or other suitable methods to introduce the azepinyl moiety.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution and hydrolysis reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may have biological activity that can be explored for potential therapeutic applications.
Medicine: The compound could be investigated for its pharmacological properties and potential use as a drug candidate.
Industry: It may find applications in the development of new materials or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar compounds to 1(2H)-Phthalazinone, 4-((4-fluorophenyl)methyl)-2-(1-(3-(2-fluorophenyl)propyl)hexahydro-1H-azepin-4-yl)-, monohydrochloride include other phthalazinone derivatives and compounds with similar structural features. These may include:
Phthalazinone Derivatives: Compounds with variations in the substituents on the phthalazinone core.
Fluorophenyl Compounds: Molecules containing fluorinated aromatic rings.
Azepinyl Compounds: Compounds featuring the azepinyl moiety.
The uniqueness of this compound lies in its specific combination of these structural elements, which can confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110406-59-2 |
|---|---|
Formule moléculaire |
C30H32ClF2N3O |
Poids moléculaire |
524.0 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)methyl]-2-[1-[3-(2-fluorophenyl)propyl]azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C30H31F2N3O.ClH/c31-24-15-13-22(14-16-24)21-29-26-10-2-3-11-27(26)30(36)35(33-29)25-9-6-19-34(20-17-25)18-5-8-23-7-1-4-12-28(23)32;/h1-4,7,10-16,25H,5-6,8-9,17-21H2;1H |
Clé InChI |
SWGRXJRHXYZLGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCN(C1)CCCC2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






